molecular formula C15H23NO B12549664 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol CAS No. 669763-19-3

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol

Cat. No.: B12549664
CAS No.: 669763-19-3
M. Wt: 233.35 g/mol
InChI Key: FQSQUTHNAXNRPQ-CYBMUJFWSA-N
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Description

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol is a phenolic compound with a complex structure, featuring a pyrrolidine ring attached to a phenol group

Properties

CAS No.

669763-19-3

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C15H23NO/c1-3-9-16-10-8-13(11-16)15-12(4-2)6-5-7-14(15)17/h5-7,13,17H,3-4,8-11H2,1-2H3/t13-/m1/s1

InChI Key

FQSQUTHNAXNRPQ-CYBMUJFWSA-N

Isomeric SMILES

CCCN1CC[C@H](C1)C2=C(C=CC=C2O)CC

Canonical SMILES

CCCN1CCC(C1)C2=C(C=CC=C2O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol can be achieved through several synthetic routes. One common method involves the condensation of 3-ethylphenol with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethylphenol: A simpler phenolic compound with similar chemical properties.

    2-[(3S)-1-propylpyrrolidin-3-yl]phenol: A related compound with a similar structure but lacking the ethyl group.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.

Uniqueness

3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol is unique due to the combination of its phenolic and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

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